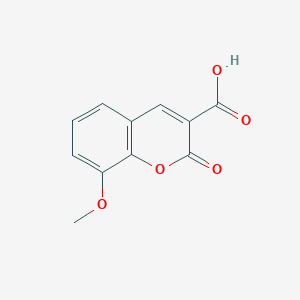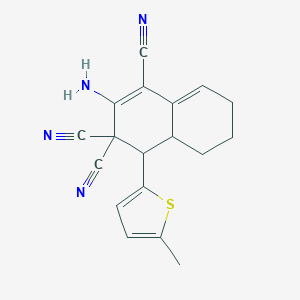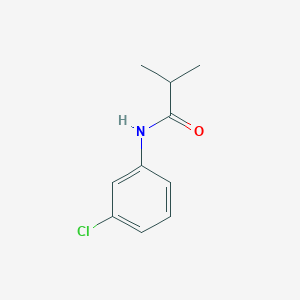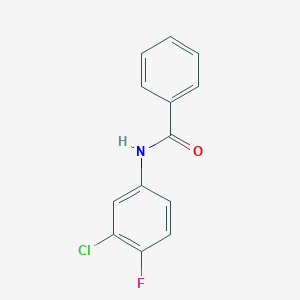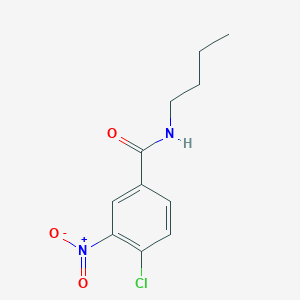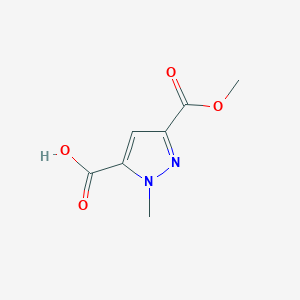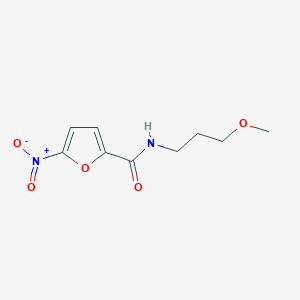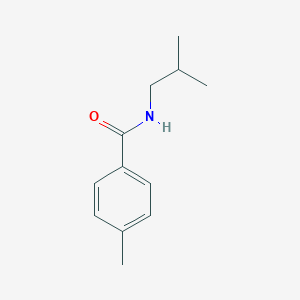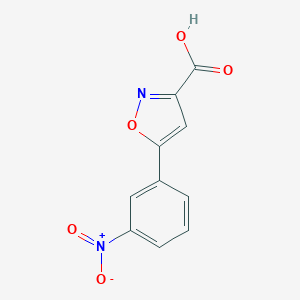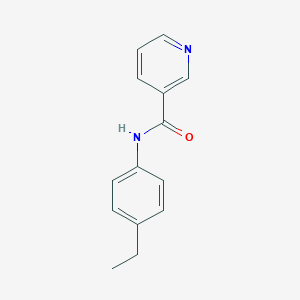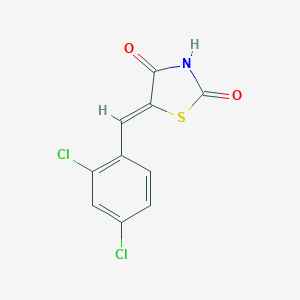
5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C17H11Cl2NOS2 and a molecular weight of 380.317 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by two aromatic rings held together by a three-carbon α,β-unsaturated carbonyl system .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been used in various chemical reactions. For example, 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene, a DDT metabolite, was synthesized through a series of reactions including nitration, selective reduction, diazotisation, and chlorination .Applications De Recherche Scientifique
Novel Synthesis Methods
- A clean and novel synthesis method for thiazolidine-2,4-diones, including 5-benzylidene derivatives, was developed using microwave irradiation and glycine as a catalyst, showcasing a more efficient production process (Yang & Yang, 2011).
Antimicrobial Applications
- A range of N-substituted derivatives of thiazolidine-2,4-diones demonstrated moderate to good antibacterial activity against various bacterial strains and considerable activity against C. albicans, revealing their potential in antimicrobial treatments (Stana et al., 2014).
- Novel antifungal thiazolidines were synthesized and exhibited high antifungal activity, suggesting a unique mechanism of action and potential in antifungal drug development (Levshin et al., 2022).
Enzyme Inhibition and Antiproliferative Effects
- Some thiazolidine-2,4-dione analogs were identified as potent α-glucosidase inhibitors, suggesting their utility in managing conditions like diabetes (Nori et al., 2014).
- Certain arylidene-thiazolidine-2,4-diones showed significant anti-inflammatory activity as PPARgamma ligands, highlighting their therapeutic potential in inflammation-related conditions (Barros et al., 2010).
- Novel thiazolidine-2,4-dione derivatives exhibited selective cytotoxic and genotoxic activities against human lung carcinoma cells, pointing to their potential in cancer therapy (Rodrigues et al., 2018).
Molecular Docking and Design Studies
- Quantum chemical calculations and molecular docking studies of specific thiazolidine-2,4-dione derivatives revealed their potential as non-linear optical materials and as antibacterial agents against enteric fever (Fatma et al., 2018).
- A design and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B indicated their relevance in therapeutic interventions for diseases like diabetes (Wang et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of 5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
As this compound is provided to researchers for early discovery, it’s likely that these pathways are currently being investigated .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers, these effects are likely under investigation .
Action Environment
As this compound is provided to researchers for early discovery, these factors are likely being studied .
Propriétés
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOVOGTZQNQWFV-BAQGIRSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51244-45-2 | |
| Record name | MLS002639389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




